molecular formula C24H25NO4 B11155190 N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11155190
M. Wt: 391.5 g/mol
InChI Key: ALFOWUJDUGGUJV-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-hydroxycoumarin.

    Intermediate Formation: Ethyl bromoacetate reacts with 4-hydroxycoumarin to form ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate.

    Hydrazide Formation: The intermediate is then treated with hydrazine to yield 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide.

    Final Product: The hydrazide is condensed with cycloheptylamine to produce this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the chromenone core .

Scientific Research Applications

N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. This structural feature may enhance its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

N-cycloheptyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C24H25NO4/c26-23(25-18-10-6-1-2-7-11-18)16-28-19-12-13-20-21(17-8-4-3-5-9-17)15-24(27)29-22(20)14-19/h3-5,8-9,12-15,18H,1-2,6-7,10-11,16H2,(H,25,26)

InChI Key

ALFOWUJDUGGUJV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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